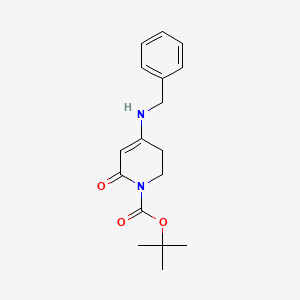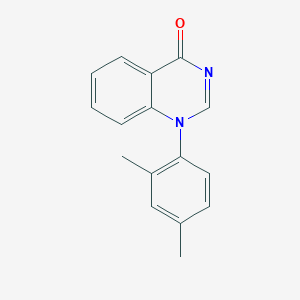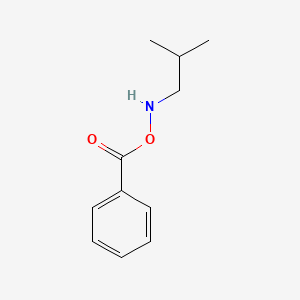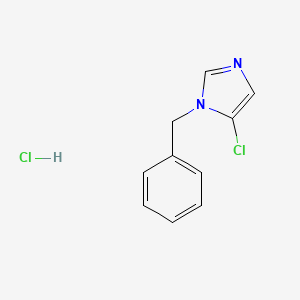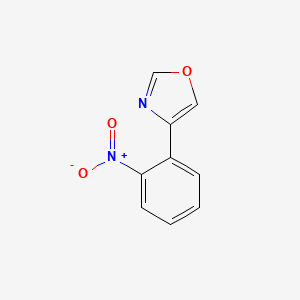![molecular formula C6H9N3 B11925730 4,5,6,7-Tetrahydro-3H-imidazo[4,5-b]pyridine CAS No. 933701-76-9](/img/structure/B11925730.png)
4,5,6,7-Tetrahydro-3H-imidazo[4,5-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5,6,7-Tetrahydro-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that consists of an imidazole ring fused with a pyridine moiety. This compound is known for its potential therapeutic significance and has been investigated for various biological activities .
Preparation Methods
4,5,6,7-Tetrahydro-3H-imidazo[4,5-b]pyridine can be synthesized through several methods. One common synthetic route involves the cyclization of histamine dihydrochloride with paraformaldehyde. The reaction mixture is heated to reflux for several hours, followed by evaporation of the solvent and drying under vacuum . This compound can also be synthesized using various catalysts and reagents, providing medium to excellent yields .
Chemical Reactions Analysis
4,5,6,7-Tetrahydro-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Oxidation: The methylene group in a substituent at one of the exocyclic nitrogen atoms can be oxidized.
Substitution: The compound can participate in substitution reactions, such as Buchwald–Hartwig and Suzuki cross-coupling reactions.
Cyclization: The compound can undergo cyclization reactions to form various derivatives.
Common reagents used in these reactions include sulfuryl chloride for oxidation and palladium catalysts for cross-coupling reactions. The major products formed from these reactions are often derivatives of the original compound, which can have enhanced biological activities .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been investigated for its role as a GABA A receptor positive allosteric modulator.
Industry: The compound is used in the development of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4,5,6,7-Tetrahydro-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, it can activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation . This activation can lead to various downstream effects, including modulation of immune responses and inflammation.
Comparison with Similar Compounds
4,5,6,7-Tetrahydro-3H-imidazo[4,5-b]pyridine is part of a larger family of imidazopyridines, which include:
- Imidazo[4,5-c]pyridine
- Imidazo[1,5-a]pyridine
- Imidazo[1,2-a]pyridine
These compounds share a similar fused ring structure but differ in the position of the nitrogen atoms and the type of biological activity they exhibit . For example, imidazo[4,5-c]pyridine is known for its role as a cyclin-dependent kinase (CDK) inhibitor , while imidazo[1,5-a]pyridine has been developed as a sedative-hypnotic agent . The unique positioning of the nitrogen atoms in this compound contributes to its distinct biological activities and potential therapeutic applications.
Properties
CAS No. |
933701-76-9 |
|---|---|
Molecular Formula |
C6H9N3 |
Molecular Weight |
123.16 g/mol |
IUPAC Name |
4,5,6,7-tetrahydro-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C6H9N3/c1-2-5-6(7-3-1)9-4-8-5/h4,7H,1-3H2,(H,8,9) |
InChI Key |
AIAJYBLPGVBVSS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(NC1)N=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6H-Pyrazolo[3,4-d]pyrimidine](/img/structure/B11925650.png)

